molecular formula C11H10O3 B13992251 Methyl 2-methylbenzofuran-6-carboxylate CAS No. 133845-00-8

Methyl 2-methylbenzofuran-6-carboxylate

Cat. No.: B13992251
CAS No.: 133845-00-8
M. Wt: 190.19 g/mol
InChI Key: JXWQABFXFAAOKX-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzofuran-6-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This specific compound is characterized by a methyl group attached to the second position of the benzofuran ring and a carboxylate ester group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methylbenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylphenol with ethyl chloroformate in the presence of a base, followed by cyclization to form the benzofuran ring. The resulting intermediate is then esterified to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-methylbenzofuran-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

  • Methyl 6-methylbenzofuran-2-carboxylate
  • Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
  • Ethyl 5-nitrobenzofuran-2-carboxylate

Comparison: Methyl 2-methylbenzofuran-6-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications .

Properties

CAS No.

133845-00-8

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2-methyl-1-benzofuran-6-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-5-8-3-4-9(11(12)13-2)6-10(8)14-7/h3-6H,1-2H3

InChI Key

JXWQABFXFAAOKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)C(=O)OC

Origin of Product

United States

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